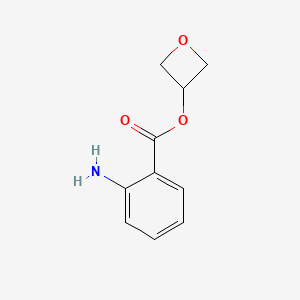

Oxetan-3-yl 2-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxetan-3-yl 2-aminobenzoate is a chemical compound that features an oxetane ring and an aminobenzoate moiety. The oxetane ring is a four-membered cyclic ether, known for its high ring strain and unique reactivity. The aminobenzoate part of the molecule is derived from aminobenzoic acid, which is a common building block in organic synthesis and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Oxetan-3-yl 2-aminobenzoate typically involves the formation of the oxetane ring followed by its attachment to the aminobenzoate moiety. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring . The oxetane can then be coupled with 2-aminobenzoic acid or its derivatives using esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Oxetan-3-yl 2-aminobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Oxetan-3-yl 2-aminobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the aminobenzoate moiety can interact with specific molecular targets through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Oxetan-3-one: Another oxetane derivative used in organic synthesis and medicinal chemistry.

2-Aminobenzoic Acid Esters: These compounds share the aminobenzoate moiety and are used in similar applications.

Oxetane-Containing Nucleosides: These compounds are used in antiviral and anticancer research.

Uniqueness: Oxetan-3-yl 2-aminobenzoate is unique due to the combination of the oxetane ring and the aminobenzoate moiety, which imparts distinct physicochemical properties and reactivity. This combination allows for versatile applications in various fields, including drug development and materials science .

Biologische Aktivität

Introduction

Oxetan-3-yl 2-aminobenzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The presence of the oxetane moiety can influence the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Structural Formula

The structural formula of this compound can be represented as follows:

Where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific structure allows for interactions with biological targets that can lead to various pharmacological effects.

Research indicates that compounds containing oxetane rings may act through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have demonstrated its ability to reduce the production of prostaglandins, suggesting anti-inflammatory properties .

- Induction of Differentiation : Similar compounds have been observed to induce differentiation in acute myeloid leukemia (AML) cells. For instance, related oxetane derivatives have been shown to upregulate CD11b expression in AML cell lines, indicating a potential role in cancer therapy .

- Bioisosteric Replacement : The oxetane structure serves as a bioisosteric replacement for carboxylic acids, potentially improving the pharmacokinetic profiles of drugs by enhancing membrane permeability and reducing toxicity .

Table 1: Summary of Biological Activities

Case Studies

- Cyclooxygenase Inhibition : A study evaluating various oxetane derivatives highlighted that this compound exhibited significant inhibition of both COX-1 and COX-2 pathways, with IC50 values indicating effective concentrations for therapeutic applications .

- Differentiation in AML : In a phenotypic screen for small molecules that promote differentiation in AML cells, this compound was identified as a promising candidate, demonstrating morphological changes consistent with differentiation and a reduction in cell proliferation rates .

Analyse Chemischer Reaktionen

Ring Opening Reactions

Oxetanes are known for their ring strain, making them reactive towards nucleophiles. The ring-opening reactions can be catalyzed by acids or bases:

Typical Reaction Conditions:

- Acidic conditions (e.g., HCl, HBr) can facilitate ring-opening by protonating the oxygen atom, allowing nucleophiles to attack the more electrophilic carbon atoms in the ring.

- Basic conditions (e.g., NaOH) can also lead to nucleophilic attack, often resulting in the formation of alcohols or amines from the opened ring.

Isomerization Reactions

Recent studies have indicated that oxetane-containing compounds can undergo unexpected isomerization under mild conditions:

- Isomerization Mechanism:

Oxetane carboxylic acidHeatLactoneThis transformation occurs without external catalysis and may be beneficial in synthetic pathways where lactones are desired products .

Cross-Coupling Reactions

Oxetanes can also participate in cross-coupling reactions, such as Suzuki or Heck reactions, when functionalized appropriately:

- These reactions involve coupling an organometallic reagent with an electrophilic partner containing an oxetane moiety, leading to more complex structures that can be useful in drug development .

Medicinal Chemistry

The incorporation of oxetane rings into pharmaceutical compounds has been shown to enhance pharmacokinetic properties:

- The oxetane ring can serve as a bioisostere for carbonyl groups, potentially improving solubility and metabolic stability while reducing toxicity risks associated with traditional functional groups .

Drug Discovery

Research indicates that compounds featuring oxetane structures have been explored for their potential as kinase inhibitors and other therapeutic agents:

- Their unique electronic properties often lead to improved binding affinities and selectivity towards biological targets .

Data Tables

Eigenschaften

IUPAC Name |

oxetan-3-yl 2-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-9-4-2-1-3-8(9)10(12)14-7-5-13-6-7/h1-4,7H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQPRPXZUGMYRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.